molecular formula C20H19N5O6S B5059497 dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzene-1,4-dicarboxylate

dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B5059497
M. Wt: 457.5 g/mol
InChI Key: NAGXIQUENKHYLC-UHFFFAOYSA-N
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Description

Dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzene-1,4-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrazole ring, a methoxyphenyl group, and a benzene-1,4-dicarboxylate moiety, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzene-1,4-dicarboxylate typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the methoxyphenyl group, and the coupling with benzene-1,4-dicarboxylate. Common synthetic routes may involve:

    Formation of Tetrazole Ring: This can be achieved through the cyclization of azides with nitriles under acidic conditions.

    Introduction of Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Coupling with Benzene-1,4-dicarboxylate: This can be done using esterification reactions with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The tetrazole ring and methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzene-1,4-dicarboxylate
  • Dimethyl 2-[({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzene-1,4-dicarboxylate

Uniqueness

Dimethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzene-1,4-dicarboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

dimethyl 2-[[2-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O6S/c1-29-14-7-5-13(6-8-14)25-20(22-23-24-25)32-11-17(26)21-16-10-12(18(27)30-2)4-9-15(16)19(28)31-3/h4-10H,11H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGXIQUENKHYLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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